2-chloro-N-(2-chloro-5-fluorophenyl)acetamide 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1334492-01-1
VCID: VC2836676
InChI: InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(11)1-2-6(7)10/h1-3H,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1F)NC(=O)CCl)Cl
Molecular Formula: C8H6Cl2FNO
Molecular Weight: 222.04 g/mol

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide

CAS No.: 1334492-01-1

Cat. No.: VC2836676

Molecular Formula: C8H6Cl2FNO

Molecular Weight: 222.04 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide - 1334492-01-1

Specification

CAS No. 1334492-01-1
Molecular Formula C8H6Cl2FNO
Molecular Weight 222.04 g/mol
IUPAC Name 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide
Standard InChI InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(11)1-2-6(7)10/h1-3H,4H2,(H,12,13)
Standard InChI Key WKSRXOKPHMXZHX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)NC(=O)CCl)Cl
Canonical SMILES C1=CC(=C(C=C1F)NC(=O)CCl)Cl

Introduction

Chemical Identity and Properties

2-Chloro-N-(2-chloro-5-fluorophenyl)acetamide is a halogenated acetamide derivative with the molecular formula C8H6Cl2FNO and a molecular weight of 222.04 g/mol . This compound belongs to the broader acetamide class, characterized by an amide linkage between a chloroacetyl group and a halogen-substituted aniline derivative.

The chemical structure features multiple key functional groups: an acetamide moiety, with two chlorine atoms (one attached to the acetyl group and one at the 2-position of the phenyl ring), and a fluorine atom at the 5-position of the phenyl ring. This particular arrangement of halogens contributes to the compound's unique chemical and biological properties.

Basic Identification Parameters

Table 1. Basic Identification Parameters of 2-Chloro-N-(2-Chloro-5-Fluorophenyl)Acetamide

ParameterValueReference
CAS Number1334492-01-1
Alternative CAS Number855715-22-9
Molecular FormulaC8H6Cl2FNO
Molecular Weight222.04 g/mol
IUPAC Name2-chloro-N-(5-chloro-2-fluorophenyl)acetamide
InChI KeyRXESGMAGKJETDA-UHFFFAOYSA-N
Creation Date in PubChem2012-03-31

The compound has been cataloged with multiple identifiers, indicating its recognition in chemical databases and commercial availability. The presence of alternative CAS numbers across sources suggests some nomenclature variations within the chemical literature .

Synthesis and Reactions

The synthesis of 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide typically involves the reaction of 2-chloro-5-fluoroaniline with chloroacetyl chloride. This nucleophilic acyl substitution reaction proceeds via the attack of the aniline nitrogen on the acyl chloride carbon, followed by elimination of HCl.

Synthetic Methodology

The synthetic route can be summarized as follows:

  • A mixture of 2-chloro-5-fluoroaniline and a base (typically triethylamine) is prepared in an appropriate solvent such as chloroform.

  • The mixture is cooled (usually to 0°C) to control the exothermic reaction.

  • Chloroacetyl chloride is added slowly to the reaction mixture.

  • The reaction proceeds with the formation of an amide bond and generation of HCl, which is neutralized by the base.

  • The reaction mixture is typically worked up through washing steps and purification procedures.

This synthesis methodology is analogous to that reported for similar compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, where a comparable approach was documented using triethylamine (Et3N) as the base and chloroform (CHCl3) as the solvent .

Reaction Schema

The general reaction for the synthesis can be represented as:

2-Chloro-5-fluoroaniline + ClCH2COCl (Chloroacetyl chloride) → 2-Chloro-N-(2-chloro-5-fluorophenyl)acetamide + HCl

This reaction follows established principles of amide bond formation through acylation reactions, a fundamental transformation in organic synthesis.

Chemical Reactivity

The reactivity profile of 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide is largely defined by its functional groups:

  • The chloromethyl group (CH2Cl) represents an electrophilic center prone to nucleophilic substitution reactions.

  • The amide linkage can undergo hydrolysis under acidic or basic conditions.

  • The halogenated aromatic ring may participate in various coupling reactions typical of aryl halides.

These reactive sites make the compound a versatile building block for the synthesis of more complex molecular structures.

Analytical Characterization

The characterization of 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide typically employs multiple analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Based on analogous compounds, the analytical profile would likely include:

  • Infrared Spectroscopy (FT-IR): Expected to show characteristic bands for the N-H stretching (approximately 3300-3250 cm-1), C=O stretching (approximately 1680-1630 cm-1), and C-X (halogen) vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the methylene protons (CH2Cl), the N-H proton, and the aromatic protons.

    • 13C NMR would display characteristic signals for the carbonyl carbon, methylene carbon, and the six aromatic carbons, with splitting patterns influenced by C-F coupling.

  • Mass Spectrometry: Expected to show a molecular ion peak corresponding to the molecular weight (222.04 m/z), with characteristic isotope patterns due to the presence of chlorine atoms.

Similar compounds like 2-chloro-N-(2-fluorophenyl)acetamide have been characterized with 1H NMR showing signals at δ3.31 (s, 2H) for methylene protons and δ10.48 (br s, 1H) for the N-H proton .

Crystallographic Data

Biological Activity and Applications

Applications in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its multiple functional groups and reactivity:

  • Intermediate in Heterocyclic Chemistry: The chloromethyl group provides a handle for cyclization reactions and further functionalization.

  • Building Block for Pharmaceutical Compounds: The halogenated structure makes it useful for developing biologically active molecules with specific binding properties.

  • Synthetic Precursor: It can serve as a starting material for the preparation of various derivatives through substitution of the chloromethyl group with other nucleophiles.

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